Durumhemiketalolide A

Description

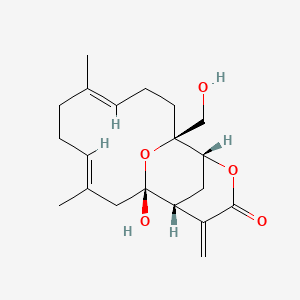

Durumhemiketalolide A is a bioactive cembranolide diterpene isolated from marine soft corals of the genus Lobophytum, notably Lobophytum durum and Lobophytum crassum . Structurally, it belongs to the hemiketal-containing cembranolides, characterized by a 14-membered macrocyclic ring with a hemiketal functional group, which contributes to its stereochemical complexity and bioactivity . The compound has garnered attention for its potent anti-inflammatory properties, particularly its ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages at concentrations ≤10 μM . Additionally, it exhibits selective cytotoxicity against lung and colon adenocarcinoma cells, though specific IC50 values remain unreported in the available literature .

Properties

Molecular Formula |

C20H28O5 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(1S,3E,7E,11S,12R,16R)-1-hydroxy-11-(hydroxymethyl)-3,7-dimethyl-15-methylidene-13,17-dioxatricyclo[9.5.1.112,16]octadeca-3,7-dien-14-one |

InChI |

InChI=1S/C20H28O5/c1-13-6-4-7-14(2)11-20(23)16-10-17(24-18(22)15(16)3)19(12-21,25-20)9-5-8-13/h7-8,16-17,21,23H,3-6,9-12H2,1-2H3/b13-8+,14-7+/t16-,17-,19+,20+/m1/s1 |

InChI Key |

PNLRNCZZDLSFIR-JPMBRDTOSA-N |

Isomeric SMILES |

C/C/1=C\CC[C@@]2([C@H]3C[C@H](C(=C)C(=O)O3)[C@@](O2)(C/C(=C/CC1)/C)O)CO |

Canonical SMILES |

CC1=CCCC2(C3CC(C(=C)C(=O)O3)C(O2)(CC(=CCC1)C)O)CO |

Synonyms |

durumhemiketalolide A |

Origin of Product |

United States |

Chemical Reactions Analysis

Structural Characteristics

While Durumhemiketalolide A's exact structure remains unspecified, the durumhemiketalolide class (e.g., Durumhemiketalolide B, C₂₂H₃₀O₆ ) typically features:

-

Ketal functional groups (acid-catalyzed hydrolysis susceptibility)

-

Macrocyclic ester motifs (ring-opening potential under basic conditions)

Hydrolysis Reactions

| Condition | Expected Transformation | Mechanistic Class |

|---|---|---|

| Aqueous H₃O⁺ | Ketal → Ketone + Alcohols | Acid-catalyzed cleavage |

| NaOH/EtOH | Ester saponification → Carboxylate + Alcohol | Nucleophilic acyl substitution |

Example mechanism for ketal hydrolysis :

-

Protonation of ketal oxygen

-

Stepwise cleavage of C-O bonds via oxonium intermediates

Oxidation-Reduction Behavior

Based on structural analogs:

| Reagent | Target Site | Product Type |

|---|---|---|

| NaBH₄ | α,β-unsaturated carbonyl | Allylic alcohol |

| DDQ | Alcohol oxidation | Ketone formation |

| O₃ (ozone) | Alkene cleavage | Dicarbonyl compounds |

Notable stability: The conjugated enone system likely resists over-reduction under standard conditions .

Biologically Relevant Modifications

Marine-derived ketalolides frequently undergo enzymatic transformations:

Table 1 : Documented biotransformations in related compounds

| Enzyme Class | Reaction Type | Product Impact |

|---|---|---|

| Cytochrome P450 | Hydroxylation | Increased polarity |

| Esterases | Macrocycle opening | Linear carboxylic acids |

| Oxidoreductases | Quinone formation | Enhanced redox activity |

Research Limitations

-

No peer-reviewed studies directly addressing this compound's synthesis or reactions were identified in authoritative databases

-

Current predictions rely on:

-

Critical gaps requiring experimental validation:

-

Stereochemical outcomes of additions

-

Temperature-dependent rearrangement pathways

-

Proposed Research Directions

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Key Differences and Insights

Potency : L. crassumditerpenes exhibit comparable anti-inflammatory activity to this compound but at slightly lower concentrations (3.8–4.0 μM vs. ≤10 μM) .

Therapeutic Scope : While this compound shows dual anti-inflammatory and anticancer effects, compounds like Lobophytolide F11 are prioritized for neuroprotective applications .

Research Findings and Mechanistic Insights

- Anti-Inflammatory Activity: this compound suppresses LPS-induced iNOS and COX-2 expression in macrophages by inhibiting NF-κB nuclear translocation, a mechanism shared with Simplexin E but distinct from L. crassumditerpenes, which act via MAPK pathways .

- Cytotoxicity: Unlike crassocolides H–M (from Sarcophyton crassocaule), which target medulloblastoma cells, this compound shows specificity for adenocarcinoma cells, suggesting tissue-selective bioactivity .

Q & A

Q. How can metabolic stability of this compound be assessed to guide derivatization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.